molecular formula C9H11BrFNO B8028902 3-Bromo-6-butoxy-2-fluoropyridine

3-Bromo-6-butoxy-2-fluoropyridine

Cat. No.: B8028902
M. Wt: 248.09 g/mol
InChI Key: VEJLBXQSIUNYOH-UHFFFAOYSA-N
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Description

3-Bromo-6-butoxy-2-fluoropyridine (CAS 1881331-77-6) is a valuable fluorinated heterocyclic building block for chemical synthesis and research applications. This compound features the molecular formula C 9 H 11 BrFNO and has a molecular weight of 248.10 . Its structure contains both a bromine and a fluorine atom on the pyridine ring, making it a versatile intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations . As a member of the fluoropyridine family, this compound is part of a class of chemicals known for their role in developing advanced materials and complex molecular architectures . The distinct reactivity of the fluorine atom at the 2-position allows for selective functionalization, which is a critical strategy in medicinal chemistry and materials science for creating compounds with enhanced properties . Researchers utilize this chemical as a key precursor in organic synthesis, particularly in the construction of aryl or aza-heteroaryl compounds for pharmaceutical research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-butoxy-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-2-3-6-13-8-5-4-7(10)9(11)12-8/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJLBXQSIUNYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Bromo 6 Butoxy 2 Fluoropyridine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient aromatic rings like pyridine (B92270). wikipedia.org The reactivity of 3-Bromo-6-butoxy-2-fluoropyridine in these reactions is dictated by the interplay of its three substituents, which influence the electrophilicity of the carbon atoms and the stability of the reaction intermediates.

Reactivity at the Fluoro-Substituted Position (C-2)

The C-2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. akjournals.com In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is a key factor in the reaction's feasibility.

For this compound, the fluorine atom at the C-2 position is an excellent leaving group. The high electronegativity of fluorine facilitates the initial nucleophilic attack and stabilizes the transition state leading to the Meisenheimer complex. This phenomenon, often termed the "element effect" in SNAr, generally follows the order F > Cl > Br > I for leaving group ability in activated systems. nih.govnih.gov The combination of the activating pyridine nitrogen and the excellent leaving group character of fluorine makes the C-2 position the most probable site for SNAr. nih.gov

Systematic studies on various fluoropyridines have demonstrated that the C-2 fluoro substituent is readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions. researchgate.netresearchgate.net This high reactivity allows for selective functionalization at the C-2 position, even in the presence of other halogens. rsc.org

Table 1: General Reactivity of Leaving Groups in SNAr of Activated Pyridines

Leaving Group Position General Reactivity Rationale
Fluorine C-2/C-4 Excellent High electronegativity, stabilizes Meisenheimer complex. nih.gov
Chlorine C-2/C-4 Good Good leaving group, less reactive than fluorine. nih.gov
Bromine C-2/C-4 Good Similar reactivity to chlorine. nih.gov
Butoxy C-2/C-4/C-6 Poor Strong C-O bond, poor leaving group unless activated.

Reactivity at Other Electrophilic Centers

While the C-2 position is highly activated, other electrophilic centers in this compound include the C-6 carbon bearing the butoxy group and the C-3 carbon bonded to bromine.

Nucleophilic displacement of the butoxy group at C-6 is generally unfavorable. Alkoxy groups are poor leaving groups in SNAr reactions due to the strength of the C-O bond and the basicity of the resulting alkoxide. Substitution at this position would require harsh reaction conditions or prior activation of the leaving group.

The bromine atom at the C-3 position is also a potential site for nucleophilic substitution. However, the C-3 position is meta to the activating nitrogen atom, resulting in significantly lower electrophilicity compared to the ortho (C-2, C-6) and para (C-4) positions. rsc.org Consequently, direct SNAr at C-3 is kinetically disfavored compared to substitution at the C-2 fluoro position. Studies on dihalopyridines confirm that nucleophilic substitution preferentially occurs at the 2- or 4-position over the 3-position. rsc.org

Influence of the Butoxy Group on SNAr Reactivity

The butoxy group at the C-6 position exerts a significant electronic influence on the pyridine ring. As an alkoxy group, it acts as an electron-donating group through resonance (+M effect), which increases the electron density of the ring. This effect generally deactivates the ring towards nucleophilic attack. akjournals.comepa.gov

Organometallic Reactions

Organometallic chemistry provides powerful tools for the functionalization of aryl halides, offering alternatives to SNAr chemistry, particularly for modifying positions that are not activated towards nucleophilic attack.

Lithium-Halogen Exchange and Directed Metalation Strategies for Bromine (C-3) Functionalization

The bromine atom at the C-3 position is an ideal handle for organometallic transformations. One of the most common methods is the lithium-halogen exchange, a rapid reaction that occurs at low temperatures upon treatment with an alkyllithium reagent like n-butyllithium. princeton.eduresearchgate.net This reaction would selectively replace the bromine atom with lithium, forming the highly reactive intermediate 3-lithio-6-butoxy-2-fluoropyridine. This species can then be trapped with a variety of electrophiles to introduce new functional groups at the C-3 position.

The regioselectivity of metalation is also influenced by Directed ortho Metalation (DoM) effects. wikipedia.orgbaranlab.org In DoM, a substituent (a directed metalation group or DMG) coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.caharvard.edu In this compound, both the C-2 fluoro and C-6 butoxy groups can act as DMGs. organic-chemistry.org

Fluorine as a DMG: A fluoro group is a moderate DMG.

Alkoxy groups as DMGs: An alkoxy group is also a well-established DMG. wikipedia.org

This sets up a potential competition. DoM directed by the C-2 fluoro group would lead to lithiation at C-3. DoM directed by the C-6 butoxy group would favor lithiation at C-5. However, lithium-halogen exchange is generally a much faster process than deprotonation (DoM). princeton.eduresearchgate.net Therefore, the reaction of this compound with n-BuLi is expected to overwhelmingly favor lithium-bromine exchange at the C-3 position over deprotonation at C-5.

Table 2: Potential Products from C-3 Lithiation of this compound

Electrophile Reagent Example Resulting Functional Group at C-3
Aldehyde/Ketone Benzaldehyde Hydroxymethyl
Carbon Dioxide CO₂ (dry ice) Carboxylic Acid
Alkyl Halide Methyl Iodide Methyl
Borate Ester Trimethyl borate Boronic Acid

Grignard Reagent Reactivity and Cross-Coupling Competitions

The bromine at C-3 can also be used to form a Grignard reagent (3-magnesio-6-butoxy-2-fluoropyridine) by reacting the starting material with magnesium metal. wikipedia.orgchemguide.co.uk The formation of Grignard reagents from bromopyridines is a well-established procedure, though it sometimes requires activation of the magnesium or the use of an entrainer like ethyl bromide. researchgate.netlibretexts.org

Once formed, this Grignard reagent is a powerful nucleophile that can participate in various cross-coupling reactions, such as Kumada, Suzuki (after transmetalation to a boron species), or Negishi coupling, to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.netresearchgate.net For example, a palladium- or nickel-catalyzed Kumada coupling with another aryl halide would yield a biaryl compound.

A potential competition during Grignard formation is the Wurtz-type homocoupling of the Grignard reagent with the starting bromopyridine, which would lead to a bipyridine dimer as a side product. libretexts.org Reaction conditions, such as temperature and concentration, must be carefully controlled to minimize this and other side reactions. libretexts.org Furthermore, modern methods using purple light have been shown to promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, offering a transition-metal-free alternative. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-lithio-6-butoxy-2-fluoropyridine
3-magnesio-6-butoxy-2-fluoropyridine
2,4-dinitrochlorobenzene
2-aminopyridine (B139424)
3-methoxy-2-nitropyridine
3-methyl-2-nitropyridine
3-methoxy-6-methyl-2-[18F]fluoropyridine
5-bromo-2-fluoropyridine
3-bromo-2-fluoropyridine (B1273648)
4-bromo-2-fluoropyridine
2-bromo-6-fluoropyridine
5-bromo-3-fluoropyridine
2-bromo-5-fluoropyridine
2-bromo-3-fluoropyridine
5-bromo-2-chloro-4-fluoro-3-iodopyridine
2,6-dichloropyridines
2,6-dibromopyridine (B144722)
2-bromopyridine (B144113)
4-chloropyridine
2-iodopyridine
3-bromopyridine
Phenylmagnesium bromide
Methylmagnesium chloride
Benzaldehyde
Methyl Iodide
Trimethyl borate
Dimethyl disulfide

Cross-Coupling Reactions at Bromine (C-3)

The bromine atom at the C-3 position of this compound is a primary site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The reactivity of the C-Br bond is generally higher than that of the C-F bond in palladium-catalyzed reactions, allowing for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For this compound, these reactions are anticipated to proceed selectively at the C-3 position.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. libretexts.orgresearchgate.net In the case of this compound, a reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would be expected to yield the corresponding 3-aryl or 3-vinyl derivative. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org For dihalogenated pyridines, site-selectivity is influenced by the electronic properties of the pyridine ring, with oxidative addition often favored at the more electrophilic positions. nih.govnih.gov In the 2-fluoro-3-bromopyridine system, the C-Br bond is significantly more reactive than the C-F bond towards palladium insertion.

The Heck reaction provides a method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene in the presence of a palladium catalyst and a base is expected to result in the formation of a C-C bond at the C-3 position, yielding a 3-alkenyl-6-butoxy-2-fluoropyridine. wikipedia.orglibretexts.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction yields in Heck reactions involving bromo-heteroarenes. nih.govbeilstein-journals.org

The Stille reaction utilizes organotin reagents for the formation of C-C bonds. wikipedia.orgharvard.edu The coupling of this compound with an organostannane, catalyzed by a palladium complex, would lead to the substitution of the bromine atom. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback. libretexts.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to the Suzuki-Miyaura coupling. wikipedia.org

A representative table of expected products from these reactions is provided below.

Coupling ReactionReagentExpected Product
Suzuki-MiyauraArylboronic acid3-Aryl-6-butoxy-2-fluoropyridine
HeckAlkene3-Alkenyl-6-butoxy-2-fluoropyridine
StilleOrganostannane3-Organo-6-butoxy-2-fluoropyridine

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering different reactivity and being more cost-effective. Nickel catalysts have been shown to be effective in the Suzuki-Miyaura coupling of heteroaryl nucleophiles with alkyl halides. nih.gov In the context of this compound, a nickel catalyst could potentially be used for C-C bond formation at the C-3 position. Furthermore, nickel catalysts have been successfully employed for the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, highlighting their utility in the functionalization of halopyridines. nih.gov Nickel-catalyzed couplings can also activate C-F bonds, which is a key consideration in the reactivity of this molecule. beilstein-journals.org

Functional Group Interconversions on the Butoxy Moiety

The butoxy group at the C-6 position offers opportunities for further molecular diversification.

The ether linkage of the butoxy group can be cleaved to reveal a hydroxyl group at the C-6 position, which can then be used for subsequent functionalization. Standard methods for ether cleavage, such as treatment with strong acids like HBr or HI, or with Lewis acids like boron tribromide (BBr3), could be applicable. However, the reaction conditions would need to be carefully chosen to avoid undesired reactions at the bromo and fluoro substituents.

Once the 6-hydroxy-3-bromo-2-fluoropyridine is obtained, the hydroxyl group can be converted into other functionalities. For example, it could be transformed into a triflate, which is an excellent leaving group for further cross-coupling reactions. The resulting pyridinol could also participate in O-alkylation or O-acylation reactions.

Competition Between Multiple Reactive Sites (Br, F, Alkoxy)

A key aspect of the reactivity of this compound is the competition between the different reactive sites. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally much more reactive than the C-F bond. This difference in reactivity allows for selective functionalization at the C-3 position, leaving the C-2 fluorine and C-6 butoxy group intact.

The site-selectivity in the cross-coupling of polyhalogenated heteroarenes is influenced by a combination of electronic and steric factors. thieme-connect.de For polyhalogenated pyridines, oxidative addition of palladium is typically favored at the more electrophilic C2 and C4 positions. nih.gov However, in the case of 3-bromo-2-fluoropyridine derivatives, the inherent higher reactivity of the C-Br bond over the C-F bond in palladium catalysis is the dominant factor directing the regioselectivity of the initial coupling to the C-3 position.

Under more forcing conditions or with specific catalytic systems, such as certain nickel catalysts, activation of the C-F bond could become competitive. mdpi.commdpi.com The butoxy group is generally stable under the conditions typically employed for palladium-catalyzed cross-coupling reactions. However, harsh acidic or basic conditions used in some transformations could potentially lead to cleavage of the ether linkage.

Differential Reactivity Based on Position and Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the electron density at the α (2,6) and γ (4) positions. uoanbar.edu.iqwikipedia.org This general effect is further modulated by the substituents on this compound.

Fluorine at C2: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). Its strong electron-withdrawing inductive effect, combined with its position alpha to the ring nitrogen, makes the C2 carbon highly electrophilic. youtube.com Fluorine is an excellent leaving group in SNAr reactions on electron-deficient heteroaromatics.

Bromine at C3: The bromine atom at the C3 position is significantly less reactive towards traditional SNAr compared to the C2-fluoro substituent. youtube.com Nucleophilic attack at the C3 (meta) position does not allow for the stabilization of the negative charge in the intermediate Meisenheimer complex by the ring nitrogen. youtube.com However, the C-Br bond is the primary site for reactions involving organometallic intermediates, such as metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions.

The combination of an electron-withdrawing fluorine at C2 and an electron-donating butoxy group at C6 creates a strong electronic polarization within the pyridine ring, further enhancing the reactivity differences between the substituted positions.

PositionSubstituentElectronic EffectPredicted ReactivityGoverning Factors
C2Fluoro (-F)Strongly Inductively WithdrawingHigh susceptibility to Nucleophilic Aromatic Substitution (SNAr)Activation by ring nitrogen and strong -I effect of Fluorine.
C3Bromo (-Br)Inductively WithdrawingPrimary site for organometallic reactions (e.g., cross-coupling, lithiation)Weaker C-Br bond relative to C-F; ideal for oxidative addition.
C6Butoxy (-OBu)Resonance Donating, Inductively WithdrawingGenerally stable, but can be displaced under forcing conditions or cleaved.Activation by ring nitrogen; ether stability.

Strategies for Orthogonal Reactivity

The distinct reactivity profiles of the C2-F, C3-Br, and C6-OBu groups on the pyridine ring allow for orthogonal synthetic strategies. This enables the selective functionalization of one position while leaving the others intact by carefully choosing reaction conditions and reagents.

One of the most common strategies involves leveraging the high reactivity of the C2-fluoro position towards nucleophiles. A wide range of nucleophiles (e.g., amines, alkoxides, thiols) can displace the fluoride (B91410) under relatively mild conditions, leaving the C3-bromo and C6-butoxy groups untouched.

Following the functionalization at C2, the C3-bromo position can be targeted. The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at the C3 position. These reactions typically require a palladium or copper catalyst and are chemoselective for the C-Br bond over the newly formed bond at C2 and the stable ether at C6.

Alternatively, metal-halogen exchange at the C3-bromo position using strong bases like n-butyllithium can generate a pyridyl anion. This intermediate can then be trapped with various electrophiles to introduce a different set of functional groups. This approach requires low temperatures to prevent side reactions, such as attack on the butoxy group.

The following table outlines potential orthogonal reactions for the selective modification of this compound.

Target PositionReaction TypeTypical ReagentsExpected Product TypeOrthogonality Principle
C2Nucleophilic Aromatic Substitution (SNAr)R-NH2, R-OH, R-SH with base (e.g., K2CO3, NaH)2-Amino/Alkoxy/Thio-3-bromo-6-butoxypyridineHigh electrophilicity of C2 due to adjacent nitrogen and fluorine's lability in SNAr. C-Br bond is unreactive to nucleophiles.
C3Suzuki Cross-CouplingAr-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base3-Aryl-6-butoxy-2-fluoropyridineSelective oxidative addition of Pd into the C-Br bond. C-F and C-O bonds are inert under these conditions.
C3Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base3-Alkynyl-6-butoxy-2-fluoropyridineChemoselective activation of the C-Br bond by the Pd/Cu catalytic cycle.
C3Metal-Halogen Exchangen-BuLi or i-PrMgCl, then an electrophile (E+)3-E-6-butoxy-2-fluoropyridinePreferential reaction at the most acidic proton or weakest C-X bond, followed by reaction with an external electrophile.

Advanced Functionalization and Derivatization of 3 Bromo 6 Butoxy 2 Fluoropyridine

Introduction of Carbon-Based Substituents via Cross-Coupling

The carbon-bromine bond at the C3 position of 3-Bromo-6-butoxy-2-fluoropyridine is the primary site for introducing carbon-based substituents through transition-metal-catalyzed cross-coupling reactions. The C-F bond at the C2 position is generally more robust and less reactive under typical palladium-catalyzed conditions, allowing for selective functionalization at the C3 position.

Prominent among these methods is the Sonogashira cross-coupling, which is effective for forming carbon-carbon bonds between sp-hybridized carbon atoms and aryl halides. While direct studies on this compound are not extensively published, analogous transformations on similar bromofluoropyridine scaffolds demonstrate the feasibility of this approach. For instance, the Sonogashira coupling of terminal alkynes with bromofluoropyridine derivatives proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in a suitable solvent like triethylamine (TEA). This reaction provides a direct route to 3-alkynyl-6-butoxy-2-fluoropyridine derivatives, which are valuable precursors for more complex molecular architectures.

Other palladium-catalyzed cross-coupling reactions, such as Suzuki (using boronic acids or esters), Stille (using organostannanes), and Heck (using alkenes) couplings, are also applicable for functionalizing the C-Br bond. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions, such as the competing oxidative addition into the C-F bond.

Table 1: Representative Sonogashira Cross-Coupling Reaction This table is based on analogous reactions with similar bromofluoropyridine substrates.

Reactant 1Reactant 2Catalyst SystemSolventProduct
This compoundTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuITEA3-(Alkynyl)-6-butoxy-2-fluoropyridine

Heteroatom Functionalization (N, O, S)

The introduction of nitrogen-based substituents can be achieved via palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). This methodology provides access to a diverse library of 3-amino-6-butoxy-2-fluoropyridine derivatives. The reaction is highly selective for the C-Br bond, leaving the C-F bond intact for potential subsequent modifications.

The 2-fluoro substituent on the pyridine (B92270) ring significantly activates this position for nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings like pyridine. nih.gov Consequently, reacting this compound with alkoxides (RO⁻) or thioalkoxides (RS⁻) can lead to the displacement of the fluoride (B91410) ion to form 2,6-dialkoxy-3-bromopyridines or 2-alkoxy-6-butoxy-3-bromo-2-(alkylthio)pyridines, respectively.

The rate of SNAr at the 2-fluoropyridine (B1216828) position is notably faster than at an analogous 2-chloropyridine position, often by several orders of magnitude. nih.gov This high reactivity allows for substitutions to occur under relatively mild conditions. While the C3-bromo position is less activated towards SNAr, careful control of reaction conditions is necessary to ensure selectivity. Alternatively, palladium-catalyzed C-O and C-S bond formation (a variation of the Buchwald-Hartwig reaction) can be employed to functionalize the C-Br bond with alcohols or thiols, offering a complementary route to heteroatom-substituted pyridines. rsc.org

Table 2: Comparison of Heteroatom Functionalization Methods

PositionReaction TypeReagents/CatalystProduct Type
C3-BrBuchwald-Hartwig AminationPd-catalyst, phosphine ligand, base, Amine (R₂NH)3-Amino-6-butoxy-2-fluoropyridine
C2-FNucleophilic Aromatic Substitution (SNAr)NaOR, NaSR3-Bromo-2,6-di(alkoxy/thioalkoxy)pyridine
C3-BrPalladium-Catalyzed AlkoxylationPd-catalyst, ligand, base, Alcohol (ROH)3-Alkoxy-6-butoxy-2-fluoropyridine

Regioselective C-H Functionalization Adjacent to Halogens or Alkoxy Groups

Direct C-H functionalization is a powerful tool for modifying heterocyclic scaffolds without pre-installed reactive handles. On the this compound ring, two C-H bonds are available for functionalization at the C4 and C5 positions. The regioselectivity of C-H activation is governed by the electronic and steric properties of the existing substituents and the mechanism of the catalytic process.

The pyridine nitrogen atom is strongly deactivating towards electrophilic substitution but directs metallation to the C2 and C6 positions. The butoxy group at C6 is an ortho-directing group in many C-H activation manifolds. The halogens also exert an electronic influence. Predicting the outcome can be complex, as different catalytic systems operate via distinct mechanisms (e.g., concerted metalation-deprotonation, oxidative addition). Transition-metal-catalyzed C-H activation, often using rhodium or iridium catalysts, can be directed by coordinating groups. While no specific directing group is present on the pyridine itself, the nitrogen atom can coordinate to the metal center, potentially influencing the regioselectivity. Functionalization at the C5 position is often favored in pyridine systems lacking strong directing groups at other positions.

Cyclization Reactions Utilizing the Pyridine Scaffold

The functional handles on this compound can be exploited to construct fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. bohrium.com A common strategy involves a two-step process: first, a cross-coupling or substitution reaction to install a side chain with a reactive functional group, followed by an intramolecular cyclization.

For example, the bromine at C3 can be converted to an amino group via Buchwald-Hartwig amination. Subsequent reaction of this amine with a suitable precursor could initiate an intramolecular cyclization to form fused systems like pyrido[2,3-b]pyrazines. researchgate.net Alternatively, a Sonogashira coupling could introduce an alkynyl substituent at C3, which can then undergo intramolecular cyclization with a neighboring group (e.g., if the butoxy group were replaced with a hydroxyl or amino functionality) to form fused furans or pyrroles. The fluorine at C2 could also participate in cyclization reactions, for instance, by acting as a leaving group in an intramolecular SNAr reaction to form a new ring. These strategies allow for the transformation of the simple pyridine core into more complex and valuable polycyclic aromatic systems. ekb.egresearchgate.net

Applications of 3 Bromo 6 Butoxy 2 Fluoropyridine As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Pyridine (B92270) Architectures

The strategic placement of halogen atoms on the pyridine ring of 3-Bromo-6-butoxy-2-fluoropyridine makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine core.

The bromine atom at the 3-position is particularly amenable to transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the facile synthesis of 2,3,6-trisubstituted pyridines, which are prominent scaffolds in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids or esters. This method is instrumental in the synthesis of biaryl and heteroaryl-substituted pyridines.

Sonogashira Coupling: The Sonogashira reaction provides a direct route to alkynyl-substituted pyridines by coupling with terminal alkynes. wikipedia.orgsoton.ac.uk These products are valuable intermediates that can be further elaborated into more complex structures.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide array of primary and secondary amines at the 3-position of the pyridine ring, yielding diverse aminopyridine derivatives. chemspider.comresearchgate.net

The following table summarizes the potential of this compound in these key cross-coupling reactions for the synthesis of diverse pyridine architectures.

Reaction Type Coupling Partner Product Type Potential Catalyst System Typical Base
Suzuki-MiyauraAryl/Heteroaryl Boronic Acid3-Aryl/Heteroaryl-6-butoxy-2-fluoropyridinePd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃
SonogashiraTerminal Alkyne3-Alkynyl-6-butoxy-2-fluoropyridinePdCl₂(PPh₃)₂, CuIEt₃N, DiPEA
Buchwald-HartwigPrimary/Secondary Amine3-Amino-6-butoxy-2-fluoropyridinePd₂(dba)₃, BINAP/XPhosNaOtBu, K₃PO₄

Intermediate for the Construction of Fused Heterocyclic Systems

The strategic functionalization of this compound also positions it as a key starting material for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.

One important class of fused heterocycles that can be accessed from this building block is the thieno[2,3-b]pyridines . nih.govmdpi.comnih.gov The synthesis of these compounds often involves the introduction of a sulfur-containing substituent, followed by an intramolecular cyclization. For instance, a common strategy involves a nucleophilic aromatic substitution of the fluorine atom with a thiolate, followed by a subsequent reaction at the adjacent position to form the thiophene (B33073) ring.

Furthermore, the introduction of appropriate functional groups via the cross-coupling reactions mentioned previously can set the stage for intramolecular cyclization reactions to form a variety of fused systems, such as furopyridines or pyrido[b]indoles. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular hydroamination or other cyclization cascade, can lead to the formation of novel polycyclic aromatic compounds.

The versatility of this compound as an intermediate for fused heterocycles is highlighted by the various synthetic pathways it enables.

Target Fused System Key Synthetic Strategy Initial Transformation of this compound
Thieno[2,3-b]pyridinesGewald reaction or related cyclizationsIntroduction of a cyano or acetyl group at the 3-position.
FuropyridinesIntramolecular O-arylationIntroduction of a hydroxyl-containing substituent at the 3-position.
Pyrido[b]indolesFischer indole (B1671886) synthesis or palladium-catalyzed cyclizationsBuchwald-Hartwig amination followed by further functionalization.

Role in the Synthesis of Material Science Intermediates

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the processability imparted by the butoxy group, make this compound a valuable precursor for intermediates used in materials science.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties. Pyridine-containing polymers are of interest for applications in conductive materials, sensors, and catalysis. The combination of these two features in polymers derived from this compound could lead to materials with enhanced performance characteristics.

This building block can be converted into a monomer for polymerization through various synthetic routes. For example, a double Suzuki-Miyaura or Sonogashira coupling reaction on a derivative of this compound could yield a difunctional monomer suitable for polycondensation or polyaddition reactions.

Pyridine-based materials are widely used in organic light-emitting diodes (OLEDs) as electron-transporting, hole-transporting, or emissive materials. nih.gov The electron-deficient nature of the pyridine ring, which can be further tuned by the fluorine substituent, makes it suitable for electron-transporting layers. Conversely, derivatization with electron-donating groups can lead to materials with excellent hole-transporting properties.

This compound can serve as a core scaffold for the synthesis of these optoelectronic materials. For instance, Suzuki-Miyaura coupling with aromatic amines or carbazole (B46965) derivatives can lead to the formation of hole-transporting materials with high thermal stability and good film-forming properties. elsevierpure.com

Optoelectronic Application Material Type Synthetic Approach from this compound
OLEDsHole-Transporting Material (HTM)Suzuki coupling with electron-rich aromatic amines.
OLEDsElectron-Transporting Material (ETM)Derivatization to enhance electron-deficient character.
Organic Photovoltaics (OPVs)Donor or Acceptor MaterialIncorporation into conjugated polymer backbones.

The nitrogen atom in the pyridine ring can act as a Lewis base, making it an attractive functional group for incorporation into adsorbent materials for applications such as carbon capture or metal ion sequestration. Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are two classes of materials where pyridine-containing linkers are frequently employed.

By converting this compound into a di- or trifunctional linker through sequential cross-coupling reactions, it can be used in the synthesis of porous materials with tailored pore sizes and functionalities. The presence of the butoxy group can also influence the solubility and processing of the resulting polymers.

Utility in the Synthesis of Agrochemical Research Compounds

The inclusion of a fluorinated pyridine moiety is a common strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. The fluorine atom can enhance the biological activity, metabolic stability, and lipophilicity of the molecule, leading to improved efficacy and a more favorable environmental profile.

This compound serves as a valuable intermediate in the synthesis of novel agrochemical candidates. The bromine atom can be readily displaced or used as a handle for further functionalization to introduce the desired pharmacophore. For example, the synthesis of certain pyridine carboxamide fungicides often involves the coupling of a substituted pyridine carboxylic acid with an appropriate amine. mdpi.com this compound could be a precursor to such carboxylic acid derivatives.

The development of new agrochemicals is a complex process involving the synthesis and screening of large libraries of compounds. The versatility of this compound in undergoing a variety of chemical transformations makes it a highly useful building block for generating such libraries for high-throughput screening.

Computational and Theoretical Perspectives on 3 Bromo 6 Butoxy 2 Fluoropyridine

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways. For 3-Bromo-6-butoxy-2-fluoropyridine, these calculations can map out the potential energy surface for various transformations, such as nucleophilic aromatic substitution (SNAr), a common reaction for halogenated pyridines. nih.govnih.gov

By calculating the energies of reactants, transition states, and products, a comprehensive reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. For instance, in a hypothetical SNAr reaction where a nucleophile displaces one of the halogens, DFT calculations can predict which halogen is more likely to be substituted by comparing the activation barriers for the attack at the C2 and C3 positions.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

Reaction PathwayNucleophileTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Substitution at C2 (F displacement)MeO⁻-15.818.2
Substitution at C3 (Br displacement)MeO⁻-10.523.5

Note: The data in this table is hypothetical and for illustrative purposes only.

The elucidation of reaction pathways through quantum chemical calculations provides invaluable mechanistic insights that are often difficult to obtain through experimental means alone. osu.edu These theoretical investigations can guide the selection of reaction conditions to favor a desired outcome.

Electronic Structure Analysis and its Impact on Reactivity

The electronic structure of this compound dictates its reactivity. Computational methods can provide a detailed picture of the electron distribution within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other reagents.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecular surface. For this compound, an MEP map would likely show regions of negative potential around the nitrogen and fluorine atoms, indicating their propensity to interact with electrophiles, and regions of positive potential around the carbon atoms bonded to the halogens, suggesting their susceptibility to nucleophilic attack.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of the electronic structure provides a fundamental understanding of the molecule's inherent reactivity, which is essential for designing new synthetic transformations. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Transformations

A significant challenge in organic synthesis is controlling the regioselectivity and stereoselectivity of reactions. Computational chemistry offers powerful tools for predicting these outcomes. rsc.orgrsc.org For this compound, which has multiple potential reaction sites, predicting the regioselectivity of a reaction is of paramount importance.

For example, in an electrophilic aromatic substitution reaction, computational models can be used to determine the most likely position of attack by an electrophile. This is typically done by calculating the relative energies of the intermediate carbocations (sigma complexes) formed upon attack at different positions on the pyridine (B92270) ring. The pathway with the lowest energy intermediate is generally favored.

Similarly, in reactions involving the butoxy side chain, stereoselectivity could be a factor if a chiral center is formed. Computational methods can be used to calculate the energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

Table 3: Hypothetical Calculated Relative Energies of Intermediates in Electrophilic Bromination of this compound

Position of AttackRelative Energy of Intermediate (kcal/mol)Predicted Major Product
C45.2
C50.03,5-Dibromo-6-butoxy-2-fluoropyridine

Note: The data in this table is hypothetical and for illustrative purposes only.

The ability to predict regioselectivity and stereoselectivity with a reasonable degree of accuracy is a significant advantage of using computational methods in synthetic planning.

Molecular Dynamics Simulations for Conformational Analysis (if applicable to reactivity)

The butoxy group in this compound introduces conformational flexibility. The spatial arrangement of this group can influence the molecule's reactivity by sterically hindering or facilitating access to the pyridine ring. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. mdpi.comnih.gov

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the butoxy chain and the energy barriers between different conformational states. By understanding the conformational dynamics, it is possible to assess how the orientation of the butoxy group might affect the approach of a reactant to the pyridine ring, thereby influencing the reaction rate and selectivity.

For instance, certain conformations might shield one of the reactive sites on the ring, making it less accessible to a nucleophile or electrophile. By identifying the most stable and populated conformations, a more accurate picture of the molecule's reactive properties can be obtained.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. acs.orgbiosynce.com Current synthetic strategies for preparing functionalized pyridines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research is anticipated to focus on developing more sustainable pathways to 3-Bromo-6-butoxy-2-fluoropyridine and related compounds.

Key areas of development are likely to include:

One-Pot, Multicomponent Reactions: These reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, are a cornerstone of green chemistry. acs.org Designing a one-pot synthesis for this compound would significantly improve efficiency and reduce waste.

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or bio-derived solvents, is a critical goal. biosynce.com

Catalytic C-H Functionalization: Direct functionalization of pyridine (B92270) C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org

A hypothetical greener synthesis might involve the direct C-H bromination and butoxylation of a 2-fluoropyridine (B1216828) precursor, potentially using photocatalysis or other modern catalytic methods to achieve high selectivity and yield under mild conditions.

Exploration of Novel Catalytic Transformations

The bromine and fluorine atoms on the pyridine ring of this compound make it an attractive substrate for a variety of catalytic cross-coupling reactions. These reactions are fundamental tools for constructing complex molecular architectures from simpler building blocks.

Future research will likely explore:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent can readily participate in classic reactions like Suzuki, Stille, Heck, and Sonogashira couplings to introduce new carbon-carbon and carbon-heteroatom bonds.

Copper and Nickel Catalysis: These more abundant and less expensive metals are gaining prominence as catalysts for cross-coupling and amination reactions, offering more sustainable alternatives to palladium.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. rsc.org This could enable novel transformations of this compound that are not accessible through traditional thermal methods.

An example of a potential catalytic transformation is the rhodium-catalyzed C–H functionalization to synthesize multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, a method that has been demonstrated for related compounds. nih.gov

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical production, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. uc.ptresearchgate.net

For a compound like this compound, which may be a key intermediate in the synthesis of pharmaceuticals or advanced materials, developing a robust flow synthesis would be highly valuable. Future research in this area could focus on:

Multi-step Telescoped Synthesis: Combining several reaction steps into a single, continuous flow process without isolating intermediates can dramatically improve efficiency. uc.pt

In-line Purification: Integrating purification modules directly into the flow system can provide the final product with high purity, ready for the next step.

Automated Optimization: Using automated systems to rapidly screen and optimize reaction conditions (temperature, pressure, flow rate, stoichiometry) can accelerate the development of efficient flow processes.

The continuous flow hydrogenation of functionalized pyridines has been successfully demonstrated, showcasing the potential for this technology in modifying pyridine-based molecules. researchgate.net

Expanding the Scope of Derivatization for Advanced Functional Materials

The unique combination of a pyridine core, a bromo substituent for further functionalization, a fluoro group to modulate electronic properties, and a butoxy chain for solubility and potential self-assembly makes this compound an intriguing building block for advanced functional materials.

Emerging research opportunities in this domain may include:

Organic Electronics: Pyridine-containing molecules are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound could be fine-tuned through derivatization to create novel materials for these applications.

Liquid Crystals: The elongated, rigid structure that can be built upon the pyridine core is conducive to the formation of liquid crystalline phases. The butoxy chain can further promote the formation of these ordered structures.

Supramolecular Chemistry: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the construction of complex supramolecular assemblies with tailored properties.

By strategically replacing the bromine atom with other functional groups, a wide array of derivatives with diverse electronic and photophysical properties could be synthesized, paving the way for new materials with applications in sensing, imaging, and electronics.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-6-butoxy-2-fluoropyridine?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible method is halogenation (bromination) at the 3-position, followed by nucleophilic substitution (e.g., butoxy group introduction at the 6-position) and fluorination at the 2-position. For fluorination, agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are often used . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate the product .

Q. How can the purity of this compound be verified?

Analytical techniques include:

  • HPLC (High-Performance Liquid Chromatography) with UV detection for quantitative purity assessment.
  • NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm structural integrity and substituent positions .
  • Mass Spectrometry (ESI-MS or EI-MS) to validate molecular weight .

Q. What safety precautions are required when handling this compound?

Due to bromine and fluorine substituents, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. In case of exposure, follow protocols for brominated pyridines: rinse skin/eyes with water, seek medical attention .

Q. What solvents are compatible with this compound?

Common solvents include DCM, DMF, THF, and chloroform. Solubility can be tested via incremental solvent addition. Avoid protic solvents (e.g., water, methanol) if the compound is moisture-sensitive .

Q. How is the compound stored long-term?

Store in a dry, sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition or hydrolysis. Monitor stability via periodic TLC or HPLC .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination) be minimized during cross-coupling?

Optimize reaction conditions:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to enhance selectivity .
  • Control temperature (60–80°C) and reaction time to avoid over-activation of the C-Br bond.
  • Add stabilizing agents (e.g., CuI) to suppress undesired pathways .

Q. What strategies resolve regioselectivity conflicts in further functionalization?

  • Directing groups : Introduce temporary groups (e.g., boronic esters) to steer reactions to specific positions.
  • Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .
  • Protection/deprotection : Mask reactive sites (e.g., butoxy group) during transformations .

Q. How to address discrepancies in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃, as fluorine shifts are solvent-sensitive.
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to identify byproducts or tautomeric forms .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What methods improve yield in SNAr (nucleophilic aromatic substitution) reactions with this substrate?

  • Activate the pyridine ring with electron-withdrawing groups (e.g., nitro) prior to substitution.
  • Use microwave-assisted synthesis to enhance reaction rates and selectivity .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

Q. How to design a stability study for this compound under varying pH conditions?

  • Experimental setup : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C.
  • Monitoring : Use HPLC to track degradation products over 72 hours.
  • Kinetic analysis : Apply the Arrhenius equation to predict shelf-life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.